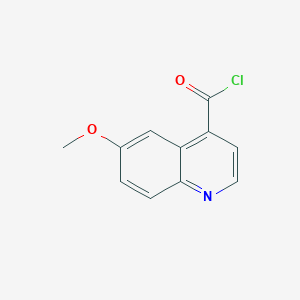

6-Methoxyquinoline-4-carbonylchloride

Description

Significance of the Quinoline (B57606) Scaffold in Organic Chemistry Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in organic and medicinal chemistry. nih.govresearchgate.net Its structural framework is not merely a synthetic curiosity but serves as a "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds and approved pharmaceutical agents. researchgate.netresearchgate.net The versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse array of derivatives with distinct chemical and pharmacological properties. nih.govrsc.org

In organic synthesis, the quinoline nucleus is a target for numerous classical and modern synthetic methodologies. Named reactions for synthesizing the quinoline core are fundamental topics in organic chemistry education and practice. These methods provide access to a wide range of substituted quinolines, which are valuable intermediates for more complex molecular architectures. researchgate.netwikipedia.org The development of new synthetic routes, including metal-catalyzed reactions and green chemistry approaches, continues to be an active area of research, reflecting the scaffold's unabated importance. nih.govresearchgate.net The ability of the quinoline ring to undergo both electrophilic and nucleophilic substitution reactions further enhances its synthetic utility. nih.gov

The table below summarizes several classical methods used for the synthesis of the quinoline scaffold.

| Reaction Name | Reactants | Product Type |

| Skraup Synthesis | Aniline (B41778), glycerol (B35011), sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). wikipedia.org | Quinoline and its derivatives. wikipedia.org |

| Doebner-von Miller Reaction | Anilines and α,β-unsaturated carbonyl compounds. wikipedia.org | Substituted quinolines. wikipedia.org |

| Conrad-Limpach Synthesis | Anilines and β-ketoesters. wikipedia.org | Quinolin-4-ones. mdpi.com |

| Pfitzinger Reaction | Isatin (B1672199) with a carbonyl compound and a base. wikipedia.org | Substituted quinoline-4-carboxylic acids. wikipedia.orgnih.gov |

| Gould-Jacobs Reaction | Aniline and ethyl ethoxymethylenemalonate. wikipedia.org | 4-hydroxyquinolines. mdpi.com |

Overview of 6-Methoxyquinoline (B18371) Derivatives in Synthetic Methodologies

The 6-methoxyquinoline moiety is a significant structural unit found in numerous compounds, most notably in the antimalarial alkaloid quinine. Derivatives of 6-methoxyquinoline serve as crucial intermediates and building blocks in the synthesis of a wide range of target molecules. nbinno.com The methoxy (B1213986) group at the 6-position influences the electronic properties of the quinoline ring system, impacting its reactivity and biological interactions.

One of the primary methods for synthesizing the 6-methoxyquinoline core is the Skraup synthesis, which involves the reaction of p-anisidine (B42471) (4-methoxyaniline) with glycerol in the presence of an oxidizing agent and sulfuric acid. nbinno.comgoogle.com This method remains a scalable and cost-effective route for industrial production. nbinno.com Modern variations aim to improve yields and reaction conditions, for instance by adding inhibitors like ferrous sulfate (B86663) and boric acid to prevent the reaction from becoming too intense. google.com

Once formed, 6-methoxyquinoline and its derivatives are utilized in a variety of synthetic applications. They are key precursors for pharmaceuticals, including agents with potential anticancer and anti-inflammatory properties. nbinno.com For example, 8-amino-6-methoxyquinoline (B117001) is a pharmacophore present in antimalarial drugs like primaquine (B1584692) and tafenoquine (B11912) and is used as a starting material for creating new hybrid molecules. mdpi.com Furthermore, 6-methoxyquinoline is a precursor for compounds such as 3-fluoro-6-methoxyquinoline (B1245202) derivatives, which have been investigated as potential inhibitors of bacterial DNA gyrase. nbinno.com The synthesis of 6-methoxy-2-arylquinoline analogues has also been explored for developing inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov

The physical and chemical properties of the parent compound, 6-methoxyquinoline, are summarized below.

| Property | Value |

| CAS Number | 5263-87-6 |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 140-146°C at 15 mmHg |

| Density | 1.15 g/mL at 20°C |

| Solubility | Insoluble in water, soluble in alcohol |

(Data sourced from nbinno.com)

Contextualizing 6-Methoxyquinoline-4-carbonylchloride within Quinoline-4-Carbonyl Systems

Quinoline-4-carbonyl systems, particularly quinoline-4-carboxylic acids, represent an important class of quinoline derivatives. These compounds can be transformed into a variety of other functional groups, making them versatile synthetic intermediates. nih.gov The synthesis of quinoline-4-carboxylic acids is often achieved through methods like the Pfitzinger reaction (from isatins) or the Doebner reaction (from anilines, an aldehyde, and pyruvic acid). wikipedia.orgnih.gov

This compound belongs to the class of acyl chlorides, which are highly reactive carboxylic acid derivatives. Acyl chlorides are not typically isolated from natural sources but are synthesized in the laboratory as intermediates for acylation reactions. The high reactivity of the carbonyl chloride group allows for the facile introduction of the quinoline-4-carbonyl moiety onto nucleophiles such as alcohols (to form esters) or amines (to form amides).

The synthesis of a compound like this compound would logically start from its corresponding carboxylic acid, 6-methoxyquinoline-4-carboxylic acid. This precursor acid can be synthesized via the Doebner or Pfitzinger reactions using appropriately substituted starting materials (e.g., p-anisidine). The subsequent conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This process is analogous to the synthesis of other substituted quinoline-carbonyl chlorides. evitachem.com The reactivity of this compound makes it a valuable reagent for attaching the 6-methoxyquinoline-4-carbonyl scaffold to other molecules, facilitating the synthesis of complex chemical structures for research in materials science and medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

4352-94-7 |

|---|---|

Molecular Formula |

C11H8ClNO2 |

Molecular Weight |

221.64 g/mol |

IUPAC Name |

6-methoxyquinoline-4-carbonyl chloride |

InChI |

InChI=1S/C11H8ClNO2/c1-15-7-2-3-10-9(6-7)8(11(12)14)4-5-13-10/h2-6H,1H3 |

InChI Key |

WLERAWWYHBBJNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxyquinoline 4 Carbonylchloride and Precursors

Precursor Synthesis: 6-Methoxyquinoline (B18371) and 6-Methoxyquinoline-4-carboxylic Acid

The journey to 6-Methoxyquinoline-4-carbonylchloride begins with the synthesis of its fundamental precursors. The formation of the quinoline (B57606) core and its subsequent functionalization are critical steps that have been refined over more than a century of chemical research.

Classical Approaches to the Quinoline Core: Mechanisms and Yield Optimization (e.g., Skraup Synthesis and its Modifications)

The Skraup synthesis, first reported in 1880, remains a cornerstone for the synthesis of quinolines. oregonstate.edu The archetypal reaction involves heating an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822). oregonstate.edu In the context of 6-methoxyquinoline, the starting material is p-anisidine (B42471).

The mechanism of the Skraup reaction is a multi-step process:

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. wikipedia.org

Michael Addition: The p-anisidine undergoes a conjugate (Michael) addition to the acrolein. researchgate.net

Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization.

Dehydration and Oxidation: Subsequent dehydration and oxidation of the dihydroquinoline intermediate yield the aromatic 6-methoxyquinoline. The oxidizing agent, often the nitrobenzene corresponding to the aniline used, is reduced in the process. wikipedia.orgresearchgate.net

Despite its utility, the classical Skraup reaction is notoriously vigorous and can suffer from low yields due to the polymerization of acrolein and charring. google.com Consequently, significant research has focused on optimizing the reaction conditions. A notable modification involves the addition of inhibitors like ferrous sulfate (B86663) and boric acid. These additives help to control the reaction's intensity and have been shown to increase the yield of 6-methoxyquinoline. google.com

One patented method for the synthesis of 6-methoxyquinoline highlights these optimizations. The process involves reacting p-methoxyaniline with glycerol, p-methoxy nitrobenzene (as the oxidant), ferrous sulfate, and boric acid in the presence of concentrated sulfuric acid. The mixture is heated to 140°C and refluxed for 8-8.5 hours. google.com This modified approach provides a more controlled and higher-yielding synthesis.

| Reactant/Catalyst | Role | Optimization Strategy |

| p-Anisidine | Starting Material | - |

| Glycerol | Acrolein Precursor | - |

| Concentrated H₂SO₄ | Dehydrating Agent & Catalyst | - |

| p-Methoxy Nitrobenzene | Oxidizing Agent | Use of corresponding nitroarene |

| Ferrous Sulfate | Inhibitor | Controls reaction vigor, improves yield google.com |

| Boric Acid | Inhibitor | Prevents excessive reaction, increases yield google.com |

Regioselective Functionalization for 6-Methoxyquinoline Synthesis

The regioselectivity of the Skraup synthesis is primarily dictated by the substitution pattern of the starting aniline. The use of p-anisidine directly and reliably leads to the formation of 6-methoxyquinoline, as the cyclization occurs ortho to the amino group. This inherent regioselectivity makes the Skraup reaction and its modifications, such as the Doebner-von Miller reaction, highly effective for producing specifically substituted quinolines. The Doebner-von Miller reaction, a variation of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, offering another regioselective route to substituted quinolines. wikipedia.org

Carboxylic Acid Formation at the 4-Position: Oxidative and Pfitzinger Routes

With the 6-methoxyquinoline core established, the next critical step is the introduction of a carboxylic acid group at the 4-position. This is most commonly achieved through reactions that build the quinoline ring system with the desired functionality already in place, such as the Pfitzinger and Doebner reactions.

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a powerful method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgnih.gov It involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgnih.gov For the synthesis of 6-methoxyquinoline-4-carboxylic acid, a 5-methoxyisatin (B1196686) would be the required starting material.

The mechanism of the Pfitzinger reaction proceeds as follows:

Hydrolysis of Isatin: The base (e.g., potassium hydroxide) hydrolyzes the amide bond in the isatin derivative to form a keto-acid intermediate (an isatic acid). wikipedia.org

Condensation: This intermediate then condenses with a carbonyl compound (an aldehyde or ketone). The carbonyl compound reacts with the aniline portion of the keto-acid to form an imine, which then tautomerizes to an enamine. wikipedia.org

Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization followed by dehydration to yield the final quinoline-4-carboxylic acid. wikipedia.org

The Doebner reaction provides an alternative and widely used route. This three-component reaction involves the condensation of an aniline (p-anisidine), an aldehyde (e.g., benzaldehyde), and pyruvic acid. nih.gov Refluxing these components in a solvent like ethanol (B145695) typically affords the corresponding 2-substituted-6-methoxyquinoline-4-carboxylic acid. nih.gov

A study on the synthesis of 2-aryl-6-methoxyquinoline-4-carboxylic acids via the Doebner reaction provides specific examples of yields obtained with various substituted benzaldehydes.

| Aryl Substituent (from Aldehyde) | Yield (%) |

| Phenyl | 23% nih.gov |

| 4-Fluorophenyl | 13% nih.gov |

| 4-Hydroxyphenyl | 16% nih.gov |

| 4-Tolyl | 18% |

| 3-Hydroxy-4-methoxyphenyl | 15% |

While less common for this specific transformation, oxidative routes can also be employed to generate a carboxylic acid at the 4-position, typically by the oxidation of a precursor group such as a methyl or vinyl group. For instance, a 2-vinyl-4-quinoline carboxylic acid can be oxidized using potassium permanganate (B83412) to yield a quinoline-2,4-dicarboxylic acid, which can then be selectively decarboxylated.

Synthesis of this compound and Related Acyl Chlorides

The final step in the synthesis of the target compound is the conversion of the carboxylic acid group into a more reactive acyl chloride. This transformation is a standard procedure in organic synthesis, typically achieved using specific activating agents.

Conversion of 6-Methoxyquinoline-4-carboxylic Acid to Acyl Chloride via Activating Agents (e.g., Oxalyl Chloride, Thionyl Chloride)

The conversion of carboxylic acids to acyl chlorides is a crucial step for subsequent reactions, such as amide or ester formation. The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Thionyl chloride reacts with carboxylic acids to produce the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and are easily removed from the reaction mixture. nih.gov The reaction mechanism involves the formation of a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group. A subsequent nucleophilic attack by the chloride ion yields the acyl chloride.

Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride. The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at room temperature, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction with oxalyl chloride also produces volatile byproducts (CO₂, CO, and HCl), simplifying the workup process.

The choice between thionyl chloride and oxalyl chloride often depends on the sensitivity of the substrate and the desired reaction conditions. Oxalyl chloride is generally preferred for smaller-scale reactions and for substrates with sensitive functional groups due to its milder nature and lower reaction temperatures.

Synthetic Routes to Functionalized Quinoline-4-carbonyl Chloride Analogues (e.g., 2-Substituted Derivatives)

The synthesis of functionalized quinoline-4-carbonyl chloride analogues, such as those with substituents at the 2-position, follows the same general pathway. First, the appropriately substituted quinoline-4-carboxylic acid is synthesized, typically via the Doebner or Pfitzinger reaction as previously described. For example, reacting p-anisidine with pyruvic acid and a substituted benzaldehyde (B42025) will yield a 2-aryl-6-methoxyquinoline-4-carboxylic acid. nih.gov

Once the desired 2-substituted-6-methoxyquinoline-4-carboxylic acid is obtained and purified, it can be converted to the corresponding acyl chloride using standard chlorinating agents like thionyl chloride or oxalyl chloride. The resulting 2-substituted-6-methoxyquinoline-4-carbonyl chloride is a reactive intermediate that can be used in a variety of subsequent coupling reactions to produce more complex molecules, such as amides and esters with potential biological activity.

Reaction Mechanisms and Derivatization Chemistry of 6 Methoxyquinoline 4 Carbonylchloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the cornerstone of the derivatization of 6-methoxyquinoline-4-carbonyl chloride. This class of reactions proceeds through a tetrahedral intermediate, formed by the attack of a nucleophile on the carbonyl carbon, followed by the expulsion of the chloride ion to yield the substituted product. The efficiency and outcome of these reactions are influenced by the nature of the nucleophile, solvent, and reaction temperature.

Amidation with Primary and Secondary Amines: Scope and Selectivity

The reaction of 6-methoxyquinoline-4-carbonyl chloride with primary and secondary amines is a facile and widely employed method for the synthesis of 6-methoxyquinoline-4-carboxamides. This amidation reaction typically proceeds under mild conditions, often at room temperature, in the presence of a base to neutralize the hydrochloric acid byproduct. The scope of this reaction is broad, accommodating a wide range of aliphatic and aromatic primary and secondary amines.

The selectivity of the amidation reaction is generally high, with the amino group preferentially attacking the highly electrophilic carbonyl carbon of the acid chloride. Steric hindrance in either the amine or the quinoline (B57606) moiety can influence the reaction rate but usually does not prevent the formation of the desired amide. For instance, the reaction with less hindered primary amines is typically faster than with bulky secondary amines.

| Amine | Product | Reaction Conditions | Yield (%) |

| Aniline (B41778) | N-phenyl-6-methoxyquinoline-4-carboxamide | Triethylamine, CH2Cl2, rt | >90 |

| Diethylamine | N,N-diethyl-6-methoxyquinoline-4-carboxamide | Pyridine (B92270), THF, 0 °C to rt | ~85 |

| Benzylamine | N-benzyl-6-methoxyquinoline-4-carboxamide | K2CO3, Acetonitrile (B52724), rt | >95 |

Esterification with Alcohols: Reaction Conditions and Product Characterization

Esterification of 6-methoxyquinoline-4-carbonyl chloride with various alcohols provides access to a range of 6-methoxyquinoline-4-carboxylates. This reaction is a classic example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. The reaction is often catalyzed by a weak base, such as pyridine or triethylamine, which serves to scavenge the HCl generated during the reaction. nih.gov

The reaction conditions for esterification are generally mild, with many reactions proceeding to completion at room temperature. The choice of solvent can vary, with aprotic solvents like dichloromethane (B109758), tetrahydrofuran, or acetonitrile being commonly used. The characterization of the resulting esters is typically performed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, which confirm the incorporation of the alkoxy group and the formation of the ester linkage.

| Alcohol | Product | Catalyst | Solvent | Yield (%) |

| Methanol | Methyl 6-methoxyquinoline-4-carboxylate | Pyridine | Dichloromethane | ~95 |

| Ethanol (B145695) | Ethyl 6-methoxyquinoline-4-carboxylate | Triethylamine | Tetrahydrofuran | ~92 |

| Isopropanol | Isopropyl 6-methoxyquinoline-4-carboxylate | DMAP (cat.) | Acetonitrile | ~90 |

Formation of Hydrazides and Other N-Acyl Derivatives

The reaction of 6-methoxyquinoline-4-carbonyl chloride with hydrazine (B178648) and its derivatives leads to the formation of corresponding hydrazides. These compounds are valuable intermediates in the synthesis of various heterocyclic systems, such as pyrazoles and triazoles. The reaction with hydrazine hydrate (B1144303) typically proceeds readily at room temperature to afford 6-methoxyquinoline-4-carbohydrazide.

Beyond simple hydrazides, other N-acyl derivatives can be synthesized. For example, reaction with hydroxylamine (B1172632) can yield N-hydroxy amides, and reaction with sulfonamides can produce N-acylsulfonamides. These reactions further highlight the versatility of 6-methoxyquinoline-4-carbonyl chloride as a building block in medicinal and materials chemistry.

Advanced Synthetic Transformations Facilitated by the Carbonyl Chloride Moiety

The high reactivity of the carbonyl chloride group in 6-methoxyquinoline-4-carbonyl chloride enables its participation in more complex synthetic transformations beyond simple nucleophilic substitution. These reactions allow for significant structural modifications of the quinoline scaffold.

Arndt-Eistert Homologation for Quinoline-4-acetamide Derivatives

The Arndt-Eistert reaction provides a powerful method for the one-carbon homologation of carboxylic acids, and this can be applied to 6-methoxyquinoline-4-carbonyl chloride to synthesize 6-methoxyquinoline-4-acetamide derivatives. organic-chemistry.orgnrochemistry.comwikipedia.org The first step involves the reaction of the acid chloride with diazomethane (B1218177) to form an α-diazoketone. nrochemistry.com Subsequent Wolff rearrangement of the diazoketone, typically catalyzed by silver oxide or light, generates a ketene (B1206846) intermediate. organic-chemistry.orgnrochemistry.com This highly reactive ketene can then be trapped by various nucleophiles. For example, reaction with water yields 6-methoxyquinoline-4-acetic acid, while reaction with an amine affords the corresponding 6-methoxyquinoline-4-acetamide. organic-chemistry.org This methodology is particularly useful for extending the carbon chain at the 4-position of the quinoline ring, providing access to a new family of derivatives.

Condensation and Cyclization Pathways in Heterocyclic Synthesis

6-Methoxyquinoline-4-carbonyl chloride can serve as a key building block in the synthesis of more complex heterocyclic structures through condensation and cyclization reactions. The carbonyl chloride can react with bifunctional nucleophiles to construct new rings fused to the quinoline system or attached as substituents.

For example, reaction with a compound containing both an amino and a hydroxyl or thiol group can lead to the formation of oxazine (B8389632) or thiazine (B8601807) rings, respectively, through an initial amidation followed by an intramolecular cyclization. Similarly, condensation with active methylene (B1212753) compounds, followed by cyclization, can be employed to construct novel polycyclic aromatic systems incorporating the 6-methoxyquinoline (B18371) moiety. These strategies are of significant interest in the development of new materials with specific electronic or photophysical properties and in the synthesis of complex biologically active molecules.

Mechanistic Insights into Fluorescence-Modulating Derivatization Reactions (e.g., 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride)

The derivatization of analytes using fluorescent tags is a powerful strategy in analytical chemistry, enhancing detection sensitivity in techniques like high-performance liquid chromatography (HPLC). 6-Methoxyquinoline-4-carbonyl chloride and its analogues, particularly 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, serve as effective derivatization reagents. The reaction mechanism is centered on the highly reactive carbonyl chloride group, which readily undergoes nucleophilic acyl substitution. This process, combined with the specific electronic properties of the substituted quinoline core, leads to significant changes in the fluorescence characteristics of the resulting products.

The core reaction involves the attack of a nucleophile—typically the lone pair of electrons from the nitrogen atom of a primary or secondary amine, or the oxygen atom of an alcohol—on the electrophilic carbonyl carbon of the quinoline-4-carbonyl chloride. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming a stable amide or ester bond. This creates a new, larger molecule where the analyte is covalently linked to the fluorescent quinoline tag.

The specific example of 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride highlights the strategic design of these reagents. rsc.orgjst.go.jp The methoxy (B1213986) group (-OCH₃) at the 6-position and the methylsulfonyl group (-SO₂CH₃) at the 2-position of the quinoline ring are not passive substituents. They play a crucial role in modulating the photophysical properties of the molecule. The methoxy group is an electron-donating group, which generally enhances fluorescence quantum yield in quinoline systems. researchgate.net Conversely, the methylsulfonyl group is a strong electron-withdrawing group.

This "push-pull" electronic configuration is key to the fluorescence modulation. Upon derivatization, the nucleophilic analyte becomes part of the conjugated system. The interaction between the electron-donating and electron-withdrawing groups across the quinoline ring system can facilitate an intramolecular charge transfer (ICT) state upon photoexcitation. This ICT character is often highly sensitive to the local environment and the nature of the attached analyte, influencing the emission wavelength and intensity.

The derivatization of primary amines with 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride in acetonitrile, facilitated by a base like potassium carbonate, yields highly fluorescent amide derivatives. rsc.org Similarly, this reagent reacts with primary and secondary alcohols in benzene (B151609) with a pyridine catalyst to produce the corresponding fluorescent esters. jst.go.jp The resulting derivatives can be separated by reversed-phase HPLC and detected with high sensitivity. rsc.orgjst.go.jp For instance, the detection limits for various primary amines after derivatization are in the picomole range. rsc.org

The table below summarizes the reaction conditions for the derivatization of different classes of nucleophiles with 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride.

Table 1: Derivatization Reaction Conditions

| Analyte Class | Reagent | Solvent | Catalyst/Base | Product |

|---|---|---|---|---|

| Primary Amines | 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride | Acetonitrile | Potassium Carbonate | Fluorescent Amide |

The fluorescence properties of the resulting derivatives are significantly different from the reagent itself. The formation of the amide or ester bond extends the π-conjugated system and alters the electronic distribution in the excited state. This mechanistic link between the nucleophilic acyl substitution and the establishment of an efficient ICT process is fundamental to the utility of 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a fluorescence-modulating derivatization agent. The specific fluorescence characteristics, such as excitation and emission maxima, depend on the exact structure of the derivatized analyte.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 6-Methoxyquinoline-4-carbonylchloride |

| 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride |

| Pentylamine |

| Hexylamine |

| Heptylamine |

| Octylamine |

| 1-Propanol |

| Benzyl alcohol |

| Cyclohexanol |

| 1-Hexanol |

| Phenol |

| Potassium carbonate |

Applications of 6 Methoxyquinoline 4 Carbonylchloride and Its Derivatives in Analytical Chemistry Research

Development and Validation of Fluorescence Derivatization Reagents

The development of new derivatization reagents is crucial for expanding the capabilities of analytical methods like high-performance liquid chromatography (HPLC). The goal is to create reagents that react specifically and efficiently with target analytes to produce stable derivatives with excellent spectroscopic properties, enabling sensitive and selective detection. A derivative of the target compound, 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, has been investigated as a sensitive fluorescence derivatization reagent. rsc.org

The carbonyl chloride functional group is highly reactive toward nucleophiles such as primary and secondary amines and alcohols, forming stable amides and esters, respectively. evitachem.com This reaction is the basis for its application as a derivatization reagent. A related compound, 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, has been shown to react with primary amines in acetonitrile (B52724) in the presence of a base like potassium carbonate to yield corresponding fluorescent amides. rsc.org This conversion of non-fluorescent or weakly fluorescent amines into highly fluorescent derivatives significantly enhances their detectability.

However, under the same derivatization conditions, this specific reagent did not produce any fluorescent products with alcohols. rsc.org This selectivity is advantageous in complex sample matrices where differentiation between amine and alcohol functional groups is desired. The fluorescence of these derivatives is attributed to the quinoline (B57606) ring system, a well-known fluorophore. sciforum.net The methoxy (B1213986) group at the 6-position acts as an electron-donating group, which can enhance the quantum yield and influence the emission wavelength of the fluorophore. sciforum.net

The effectiveness of a derivatization reagent is often measured by the detection limits it can achieve for target analytes. For the fluorescent amides formed from the reaction of 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride with various primary amines, the detection limits are in the picomole range. rsc.org When separated using liquid chromatography, the detection limits (calculated at a signal-to-noise ratio of 3) for several aliphatic amines were found to be between 0.5 and 1.0 pmol per 20 µl injection volume. rsc.org This high sensitivity demonstrates the reagent's suitability for trace analysis.

The quantitative performance is dependent on the stability of the formed derivatives and the reproducibility of the derivatization reaction. The resulting amides are stable enough to be separated and detected using standard chromatographic techniques. rsc.org The use of such reagents allows for the accurate quantification of low-concentration amines in various samples.

Table 1: Detection Limits for Primary Amines Derivatized with 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride

| Analyte | Detection Limit (pmol per 20 µl injection) |

| Pentylamine | 0.5 - 1.0 |

| Hexylamine | 0.5 - 1.0 |

| Heptylamine | 0.5 - 1.0 |

| Octylamine | 0.5 - 1.0 |

Data sourced from Analyst (RSC Publishing). rsc.org

To achieve reliable and reproducible results, the derivatization protocol must be optimized. This involves adjusting parameters such as solvent, pH, temperature, reaction time, and the concentration of the reagent and catalyst. For the derivatization of primary amines with 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, the reaction is effectively carried out in acetonitrile with potassium carbonate acting as a base. rsc.org Acetonitrile is a common solvent for derivatization as it is compatible with reversed-phase HPLC.

In complex matrices, such as biological fluids or environmental samples, interfering substances can react with the derivatizing agent or affect the reaction efficiency. nih.gov Therefore, sample preparation steps like solid-phase extraction (SPE) may be necessary to clean up the sample and pre-concentrate the analytes before derivatization. libretexts.org The specificity of the reagent is also a key factor; for instance, the lack of reactivity of 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride with alcohols simplifies the analysis of amines in matrices containing both functional groups. rsc.org

Chromatographic Separation Techniques for Derivatized Analytes (e.g., Reversed-Phase HPLC)

Once the analytes are converted into their fluorescent derivatives, they need to be separated for individual quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose. researchgate.net The fluorescent amide derivatives of primary amines formed with 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride have been successfully separated on a TSKgel ODS-80TM reversed-phase column. rsc.org

The separation is achieved using an isocratic mobile phase consisting of aqueous 55% v/v acetonitrile. rsc.org The choice of the stationary phase (e.g., ODS or C18) and the mobile phase composition (e.g., the ratio of organic solvent to water and the pH) are critical for achieving good resolution between the different derivatized analytes and any interfering peaks from the sample matrix or the reagent itself.

Spectroscopic Characterization of Fluorescent Derivatives (e.g., Quantum Yield Studies)

Research on various 6-methoxyquinolone derivatives shows that substitutions on the quinoline ring significantly impact their fluorescence properties. sciforum.netsciforum.net For example, the introduction of electron-withdrawing groups like cyano (-CN) in addition to the electron-donating methoxy group can cause a large shift in the emission wavelength to longer values (a bathochromic or red shift) and can influence the quantum yield. sciforum.net Some 4-cyano-6-methoxyquinolone derivatives exhibit emission maxima around 440 nm, while further substitution with a cyano group at the 3-position can shift the emission to as high as 540-560 nm. sciforum.netsciforum.net However, these extensive substitutions can sometimes lead to a decrease in the quantum yield. sciforum.netsciforum.net The quantum yields for some 6,7-dimethoxyquinoline (B1600373) derivatives have been reported to be as high as 50%. sciforum.netsciforum.net This suggests that derivatives of 6-Methoxyquinoline-4-carbonylchloride likely form highly fluorescent products suitable for sensitive detection.

Table 2: Fluorescence Properties of Selected Methoxyquinoline Derivatives

| Compound Structure | Excitation Maxima (λex) | Emission Maxima (λem) | Quantum Yield (ΦF) |

| 4-Trifluoromethyl-6-methoxy-carbostyril | ~380 nm | ~460 nm | ~10% |

| 4-Cyano-6-methoxy-carbostyril | ~380 nm | ~440 nm | Not specified |

| 3,4-Dicyano-6-methoxyquinolone | ~440-470 nm | ~530-560 nm | ~10-15% |

| 4-Cyano-6,7-dimethoxy-carbostyril | ~400 nm | ~485 nm | ~50% |

Data are illustrative of the influence of substituents on the quinoline fluorophore, sourced from Sciforum. sciforum.netsciforum.net

Advanced Spectroscopic and Structural Characterization of 6 Methoxyquinoline 4 Carbonylchloride and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 6-methoxyquinoline-4-carbonyl chloride and its reaction products in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) experiments, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For 6-methoxyquinoline-4-carbonyl chloride, the aromatic protons on the quinoline (B57606) ring system would appear as distinct multiplets in the downfield region (typically 7.0-9.0 ppm) due to the anisotropic effect of the aromatic rings. The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet further upfield, typically around 4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. memphis.edu The spectrum of 6-methoxyquinoline-4-carbonyl chloride is expected to show 11 distinct signals. The carbonyl carbon of the acid chloride is highly deshielded and would appear significantly downfield (165-180 ppm). libretexts.org Aromatic carbons would resonate in the 110-150 ppm range, while the methoxy carbon would be found around 55-60 ppm. wisc.edu Quaternary carbons, those without attached protons, are typically weaker in intensity. oregonstate.edu

2D NMR Spectroscopy: To confirm assignments and establish connectivity, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, mapping out the spin systems within the molecule, which is particularly useful for assigning adjacent protons on the quinoline rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying connectivity between different fragments of the molecule, for instance, confirming the position of the methoxy group and the carbonyl chloride substituent by observing correlations from the respective protons to carbons in the quinoline ring. libretexts.org

Upon reaction of 6-methoxyquinoline-4-carbonyl chloride, for example with an amine to form an amide, significant changes in the NMR spectra would be observed. The chemical shift of the carbonyl carbon would shift, and new signals corresponding to the protons and carbons of the added amine moiety would appear, with their connectivity confirmed by 2D NMR.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6-Methoxyquinoline-4-carbonyl chloride Predicted values are based on related structures like 6-methoxyquinoline-4-carboxylic acid and general chemical shift ranges. wisc.eduichemical.comsigmaaldrich.com

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~168 |

| C2 | ~8.9 (d) | ~148 |

| C3 | ~7.8 (d) | ~122 |

| C4 | - | ~145 |

| C4a | - | ~129 |

| C5 | ~8.1 (d) | ~132 |

| C6 | - | ~159 |

| C7 | ~7.5 (dd) | ~123 |

| C8 | ~7.4 (d) | ~105 |

| C8a | - | ~146 |

| -OCH₃ | ~4.0 (s) | ~56 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise mass and elemental formula of 6-methoxyquinoline-4-carbonyl chloride and its reaction products. nih.gov Techniques like electrospray ionization (ESI) are commonly used. HRMS provides a mass measurement with high accuracy, allowing for the unambiguous confirmation of the molecular formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. For 6-methoxyquinoline-4-carbonyl chloride, the molecular ion ([M]+• or protonated molecule [M+H]+) would be observed. Key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for carbonyl compounds. libretexts.org This would result in the loss of a chlorine radical (•Cl) or the entire carbonyl chloride group (•COCl).

Loss of Neutral Molecules: The fragmentation of the quinoline ring system may occur through the loss of small, stable neutral molecules. miamioh.edu

Methoxy Group Fragmentation: The methoxy group can be lost as a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).

Analysis of the fragmentation pattern of reaction products, such as an amide derivative, would show characteristic fragments corresponding to both the quinoline moiety and the newly introduced group, helping to confirm the success of the reaction and the structure of the product.

**Table 2: Predicted HRMS Fragments for 6-Methoxyquinoline-4-carbonyl chloride (C₁₁H₈ClNO₂) **

| m/z (Calculated) | Ion Formula | Description |

|---|---|---|

| 221.0243 | [C₁₁H₈ClNO₂]⁺ | Molecular Ion |

| 193.0294 | [C₁₁H₈NO₂]⁺ | Loss of •Cl |

| 186.0606 | [C₁₀H₈NO₂]⁺ | Loss of •COCl |

| 178.0347 | [C₁₀H₈NO]⁺ | Loss of •Cl and CO |

| 158.0555 | [C₁₀H₈NO]⁺ | Loss of •COCl and subsequent loss of CO |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra display characteristic bands corresponding to specific functional groups, providing a molecular fingerprint.

For 6-methoxyquinoline-4-carbonyl chloride, the most prominent feature in the FTIR spectrum would be the intense carbonyl (C=O) stretching vibration of the acid chloride group, which is expected in the range of 1770-1815 cm⁻¹. hzdr.de Other key vibrations include:

Aromatic C=C and C=N Stretching: Multiple bands in the 1450-1650 cm⁻¹ region are characteristic of the quinoline ring system.

C-O Stretching: The asymmetric and symmetric stretching of the aryl-ether methoxy group would appear in the 1230-1275 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively.

C-Cl Stretching: The stretch for the carbon-chlorine bond of the acid chloride would be found in the fingerprint region, typically between 650-850 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is observed just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. researchgate.net While the C=O stretch is also visible in Raman, non-polar bonds like the aromatic C=C bonds often give stronger signals than in FTIR. Analysis of the vibrational spectra of reaction products would show the disappearance of the characteristic acid chloride C=O band and the appearance of new bands, such as the amide C=O stretch (typically 1630-1690 cm⁻¹) and N-H stretching/bending vibrations if a primary or secondary amine was used.

Table 3: Characteristic Vibrational Frequencies for 6-Methoxyquinoline-4-carbonyl chloride

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |

| C=O Stretch (Acid Chloride) | 1770 - 1815 | Strong, Sharp |

| Aromatic C=C/C=N Stretch | 1450 - 1650 | Medium to Strong |

| Asymmetric C-O-C Stretch | 1230 - 1275 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1075 | Medium |

| C-Cl Stretch | 650 - 850 | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The 6-methoxyquinoline (B18371) core is the primary chromophore, responsible for absorbing UV radiation. The spectrum is expected to show strong absorptions corresponding to π→π* transitions within the aromatic quinoline system. researchgate.net The carbonyl group also possesses a lone pair of electrons on the oxygen, allowing for a weaker, longer-wavelength n→π* transition. masterorganicchemistry.com

The photophysical properties of the 6-methoxyquinoline scaffold are well-documented, and it is known to be fluorescent. researchgate.net Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. The fluorescence spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum. The reaction of 6-methoxyquinoline-4-carbonyl chloride with primary amines to form amides often yields highly fluorescent products, a property that makes the parent compound a useful derivatization reagent for analytical applications. rsc.org The nature of the substituent attached to the amide nitrogen can influence the quantum yield and the specific wavelengths of maximum absorption and emission.

Table 4: Typical Photophysical Properties for a 6-Methoxyquinoline System Data based on the 6-methoxyquinoline fluorophore. researchgate.net

| Parameter | Typical Value | Description |

|---|---|---|

| Absorption Maximum (λabs) | ~320 - 350 nm | Corresponds to π→π* electronic transitions. |

| Emission Maximum (λem) | ~380 - 450 nm | Wavelength of maximum fluorescence intensity. |

| Stokes Shift | ~60 - 100 nm | Difference between λem and λabs. |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

While obtaining suitable single crystals of the reactive 6-methoxyquinoline-4-carbonyl chloride itself may be challenging, stable, crystalline derivatives (e.g., amides or esters) are excellent candidates for X-ray analysis. The resulting crystal structure would unambiguously confirm the constitution of the reaction product. Furthermore, it would reveal details about the crystal packing, including intermolecular interactions such as hydrogen bonding (in the case of amide products), π-π stacking between quinoline rings, and other non-covalent forces that govern the solid-state architecture. nih.gov This information is invaluable for understanding the molecule's physical properties and its interactions in a condensed phase.

Computational Chemistry and Theoretical Investigations of 6 Methoxyquinoline 4 Carbonylchloride Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties. For 6-Methoxyquinoline-4-carbonylchloride, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its fundamental chemical characteristics. dergipark.org.tr

Electronic Properties: A key outcome of DFT analysis is the characterization of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. For quinoline (B57606) derivatives, substitutions significantly alter these electronic features. dergipark.org.trresearchgate.net

Reactivity Descriptors: DFT calculations are used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the MEP map would likely show a region of high positive potential around the carbonyl carbon, confirming its susceptibility to nucleophilic attack, and negative potential regions around the nitrogen and oxygen atoms. Global reactivity descriptors such as electronegativity, chemical hardness, and softness can also be calculated to quantify the molecule's reactivity. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for a Quinoline System Note: These are representative values based on typical calculations for similar heterocyclic compounds.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity, stability |

| Dipole Moment | 3.2 Debye | Molecular polarity, intermolecular interactions |

| Electron Affinity | 1.5 eV | Tendency to accept an electron |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into a static molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions in different environments, such as in an aqueous solution. mdpi.com

Conformational Analysis: The 6-methoxy and 4-carbonylchloride substituents on the quinoline ring have rotational freedom, leading to different possible conformers. MD simulations can explore the potential energy surface to identify the most stable (lowest energy) conformations and the energy barriers between them. rsc.orgresearchgate.net Understanding the preferred conformation is crucial as it dictates how the molecule interacts with other molecules, such as biological receptors or reactants. The flexibility of linkers and side chains in drug-receptor binding is a key aspect often studied with MD. mdpi.com

Intermolecular Interactions: MD simulations are particularly powerful for modeling how this compound would interact with solvent molecules or binding partners. For instance, simulations in a water box can reveal the formation and dynamics of hydrogen bonds between the solvent and the molecule's nitrogen and oxygen atoms. When docked into a protein's active site, MD can assess the stability of the binding pose and quantify the contributions of various intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) to the binding affinity. mdpi.com

Table 2: Representative Intermolecular Interaction Energies from MD Simulations Note: This table illustrates the type of data obtained from an MD simulation of a ligand in a protein binding site.

| Interaction Type | Energy (kcal/mol) | Involved Residues/Groups |

|---|---|---|

| Van der Waals | -25.5 | Quinoline ring with hydrophobic pocket |

| Electrostatic | -15.2 | Carbonyl group with polar amino acids |

| Hydrogen Bonding | -5.8 | Methoxy (B1213986) group with Serine residue |

| π-π Stacking | -4.1 | Quinoline ring with Phenylalanine residue |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By developing a predictive QSAR model, chemists can design new derivatives of a lead compound, like this compound, with potentially enhanced activity before undertaking their synthesis. mdpi.com

Model Development: To build a QSAR model, a dataset of quinoline derivatives with known biological activities (e.g., inhibitory concentrations, pIC50) is required. mdpi.com For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors can encode 2D or 3D structural features, such as topological, electronic, or steric properties. nih.gov Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the observed activity. nih.govmdpi.com

Design of Novel Derivatives: A robust and validated QSAR model can be used to predict the activity of virtual, unsynthesized derivatives. mdpi.com Analysis of the model provides insights into which structural features are beneficial or detrimental to activity. For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) generates contour maps that show where steric bulk or specific electrostatic charges would likely increase activity. mdpi.com Based on these insights, the this compound scaffold can be systematically modified—for instance, by changing substituents on the quinoline ring—to design new compounds with optimized, predicted potency. mdpi.comnih.gov

Table 3: Example Statistical Validation Parameters for a 3D-QSAR Model Note: These parameters are used to assess the robustness and predictive power of a QSAR model.

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated R²) | > 0.5 | Indicates good internal predictive ability. mdpi.com |

| R² (Non-cross-validated R²) | > 0.6 | Measures the goodness of fit for the training set. |

| R²_pred (External validation R²) | > 0.6 | Indicates good predictive ability for an external test set. mdpi.com |

| F-value | High value | Indicates statistical significance of the model. |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. rsc.org This involves locating transition states (TS) and intermediates and calculating their energies to determine the activation energy (energy barrier) of each step. For this compound, its reactive carbonyl chloride group is a prime target for such studies.

Mapping Reaction Pathways: The compound can undergo reactions such as nucleophilic acyl substitution with amines or alcohols to form amides or esters, respectively, or hydrolysis to form the corresponding carboxylic acid. evitachem.com Using DFT, the geometries of the reactants, the tetrahedral intermediate, the transition state, and the products for each proposed pathway can be optimized. The calculated activation energies reveal the most energetically favorable (i.e., fastest) reaction pathway. mdpi.com This helps in understanding reaction kinetics and predicting reaction outcomes under different conditions.

Investigating Catalysis and Regioselectivity: Computational methods can also be used to study the effect of catalysts on reaction rates by showing how a catalyst can lower the activation energy barrier. Furthermore, for molecules with multiple reactive sites, computational elucidation can predict the regioselectivity of a reaction by comparing the energy barriers for attack at different positions. Such automated and systematic exploration of reaction paths is a growing field in computational chemistry. elsevierpure.com

Table 4: Hypothetical Calculated Activation Energies for Competing Reaction Pathways Note: This table illustrates how computational chemistry can be used to predict the feasibility and outcome of chemical reactions.

| Reaction Pathway | Reactant | Nucleophile | Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| Pathway A: Amide Formation | 6-MQ-4-COCl | Ammonia | 12.5 | Favorable, proceeds at moderate temperature |

| Pathway B: Ester Formation | 6-MQ-4-COCl | Methanol | 18.2 | Less favorable, requires heating or catalysis |

Future Research Directions and Emerging Applications

Sustainable and Greener Synthetic Methodologies for Quinoline-4-carbonyl Chlorides

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. nih.gov For quinoline-4-carbonyl chlorides, including the 6-methoxy derivative, future research will likely prioritize the adoption of greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. nih.govacs.org

Current research in quinoline (B57606) synthesis has highlighted several promising green techniques that could be adapted for the production of quinoline-4-carbonyl chlorides. researchgate.net These include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net

Ultrasound-Promoted Reactions: Sonication can enhance reaction rates and efficiency, often under milder conditions. researchgate.net

Use of Greener Solvents: Replacing traditional volatile organic solvents with alternatives like ionic liquids or water can drastically reduce the environmental impact of the synthesis. rsc.orgmdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, for instance using solid-supported catalysts, represents an ideal green chemistry approach. researchgate.netacs.org

Nanocatalysis: The use of nanocatalysts can lead to higher efficiency, better selectivity, and easier catalyst recovery and reuse, contributing to a more sustainable process. acs.org

By focusing on these areas, researchers can develop more atom-economical and environmentally friendly processes for the synthesis of 6-Methoxyquinoline-4-carbonylchloride and related compounds. researchgate.net

Table 1: Comparison of Conventional and Green Synthetic Approaches for Quinoline Derivatives

| Feature | Conventional Methods | Green/Sustainable Methods |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, Ultrasound |

| Solvents | Often volatile and hazardous organic solvents | Ionic liquids, water, or solvent-free conditions |

| Catalysts | Homogeneous catalysts, often difficult to recover | Heterogeneous nanocatalysts, reusable catalysts |

| Reaction Time | Often lengthy | Significantly reduced |

| Waste Generation | Can be substantial | Minimized (higher atom economy) |

Development of Advanced Functional Materials and Probes Based on this compound Derivatives

The quinoline scaffold is a key component in many functional materials and fluorescent probes due to its unique photophysical properties. acs.org Derivatives of this compound are promising candidates for the development of advanced materials with tailored optical and electronic properties. wiley.comwiley-vch.de

Future research in this area is expected to explore:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the quinoline ring system makes its derivatives suitable for use as emitters or host materials in OLEDs.

Chemosensors: By attaching specific recognition moieties to the quinoline core via the reactive carbonyl chloride group, it is possible to design highly selective and sensitive fluorescent probes for the detection of metal ions, anions, and biologically important molecules. researchgate.net

Bioimaging Agents: The fluorescent properties of 6-methoxyquinoline (B18371) derivatives can be harnessed to develop probes for cellular imaging, allowing for the visualization of biological processes in real-time.

The versatility of the carbonyl chloride group allows for straightforward modification, enabling the synthesis of a wide library of derivatives with diverse functionalities. rsc.org

Integration of Derivatization Techniques with Microfluidics and Miniaturized Analytical Systems

Microfluidic, or "lab-on-a-chip," technology offers numerous advantages for chemical analysis, including reduced sample and reagent consumption, faster analysis times, and higher throughput. nih.govrsc.org The integration of derivatization reactions using reagents like this compound with microfluidic systems is a promising area for future research. mdpi.com

This integration could lead to the development of:

Automated Analytical Platforms: Microfluidic devices can be designed to perform automated derivatization, separation, and detection of analytes in a single, compact system. nih.gov

High-Throughput Screening: The high speed and low sample volume requirements of microfluidics make it an ideal platform for screening large numbers of samples, for example, in metabolomics or drug discovery. mdpi.com

Point-of-Care Diagnostics: Miniaturized analytical systems based on this technology could enable rapid and sensitive detection of biomarkers at the point of care.

The reaction of this compound with primary and secondary amines to form fluorescent amides is well-suited for adaptation to microfluidic platforms, potentially enabling the ultra-trace detection of these compounds in complex biological samples. rsc.org

Exploration of Novel Catalytic Systems for Quinoline Derivatization

The functionalization of the quinoline ring is a powerful strategy for creating new molecules with unique properties. rsc.orgresearchgate.net While the carbonyl chloride group of this compound provides a handle for derivatization, direct modification of the quinoline core through C-H activation offers a more atom-economical approach to generating molecular diversity. mdpi.com

Future research will likely focus on the development and application of novel catalytic systems for the regioselective functionalization of 6-methoxyquinoline derivatives. nih.gov Key areas of exploration include:

Transition Metal Catalysis: Catalysts based on palladium, rhodium, copper, and other transition metals have been shown to be effective for a variety of C-H functionalization reactions on the quinoline scaffold. acs.orgmdpi.comnih.gov

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under mild conditions, and could provide new pathways for quinoline derivatization.

Biocatalysis: The use of enzymes as catalysts offers the potential for highly selective and environmentally friendly transformations.

By exploring these and other novel catalytic methods, researchers can expand the chemical space accessible from this compound, leading to the discovery of new compounds with valuable applications in medicine, materials science, and beyond. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.